molecular formula C21H20N4OS B12046402 1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12046402
M. Wt: 376.5 g/mol
InChI Key: ZDHQMVWVYASONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate thiazole and pyrazolone derivatives under controlled conditions. One common method involves the reaction of 4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene with 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with a pyrazolone moiety sets it apart from other similar compounds, making it a valuable target for research and development in various scientific fields.

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

1,5-dimethyl-4-[(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)amino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H20N4OS/c1-15-14-27-21(24(15)17-10-6-4-7-11-17)22-19-16(2)23(3)25(20(19)26)18-12-8-5-9-13-18/h4-14H,1-3H3

InChI Key

ZDHQMVWVYASONH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)N1C4=CC=CC=C4

solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.